molecular formula C8H11N7O2S B2933708 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine CAS No. 956393-22-9

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B2933708
CAS No.: 956393-22-9
M. Wt: 269.28
InChI Key: TUYYUVQTBOLBSV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine (CAS: 956393-22-9) is a triazole derivative with a molecular formula of C₈H₁₁N₇O₂S and a molecular weight of 269.29 g/mol . Its structure comprises a 1,2,4-triazole core linked via a thioether bridge to a 3,5-dimethyl-4-nitro-substituted pyrazole moiety. This combination of functional groups confers unique electronic and steric properties, including electron-withdrawing effects from the nitro group and steric bulk from the dimethylpyrazole . The compound is typically synthesized through S-alkylation reactions involving triazole-thione precursors and halogenated pyrazole intermediates, as exemplified in related syntheses . It is commercially available with a purity of ≥95% and is primarily utilized in research and development for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O2S/c1-5-7(15(16)17)6(2)14(12-5)4-18-8-11-10-3-13(8)9/h3H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYYUVQTBOLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=CN2N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine (CAS No. 1001519-09-0) is a novel synthetic derivative that exhibits significant biological activity. This article presents a comprehensive review of its biological properties, including its potential as an anticancer agent, antimicrobial effects, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N7O2SC_9H_{13}N_7O_2S with a molecular weight of 283.31 g/mol. The structure features a triazole ring linked to a pyrazole moiety through a sulfanyl group, which is crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926
Compound DNCI-H4600.95

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The triazole and pyrazole moieties are known for their antimicrobial properties. Compounds containing these structures have been evaluated for their effectiveness against various pathogens. Although specific data for the target compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities.

The biological activity of this compound may be attributed to its ability to interact with key biological targets such as:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme can disrupt DNA synthesis in rapidly dividing cells, making it a target for anticancer drugs.
  • Kinases : The compound may act as an inhibitor for various kinases involved in cell signaling pathways that regulate growth and survival.

Case Studies

In a recent study focused on similar pyrazole derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly affected the cytotoxicity profiles:

  • Case Study 1 : A derivative with enhanced lipophilicity showed improved IC50 values against MCF7 cells.
  • Case Study 2 : A compound with additional functional groups exhibited potent activity against HepG2 liver cancer cells with an IC50 of 12 µM.

These studies underscore the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Triazole derivatives are widely studied for their pharmacological and catalytic activities. Below is a detailed comparison of the target compound with structurally related analogs, highlighting substituent variations and their implications:

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to analogs with electron-donating substituents (e.g., cinnamyl or benzimidazole). This may improve reactivity in nucleophilic environments but reduce metabolic stability .
  • Thioether Linkage : The sulfur atom in the thioether bridge may facilitate redox interactions or coordinate metal ions, a feature shared with copper-binding ligands in catalytic studies .
Analogs in Catalytic and Material Science
Compound Name Substituents Application Reference
3-(Ethylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine Pyridinyl, ethylthio Copper(II) complexation (magnetic properties)
6-Methyl-3-(pyridin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Thiadiazine, pyridinyl Catalytic oxidation

Key Observations :

  • Metal Coordination: Unlike pyridinyl or thiadiazine-containing analogs, the target compound’s nitro group may act as a weak ligand, reducing its utility in metal-catalyzed reactions compared to stronger N-donor ligands .
  • Solubility : The nitro and methyl groups increase hydrophobicity, which could limit solubility in aqueous systems compared to more polar derivatives .
Substituent-Modified Derivatives
Compound Name Substituent Variation Molecular Weight (g/mol) Impact Reference
3-(Difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine Difluoromethyl addition 319.29 Enhanced lipophilicity; potential CNS penetration
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Benzyl, indole 337.42 Improved aromatic stacking interactions

Key Observations :

  • Fluorine Substitution : The addition of difluoromethyl groups increases metabolic stability and membrane permeability, a strategy employed in CNS-targeted drugs .
  • Aromatic Systems : Bulky aromatic substituents (e.g., indole) enhance binding to hydrophobic pockets but may reduce synthetic yield due to steric challenges .

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